Cotinine-N-oxide chemical structure and properties
Cotinine-N-oxide chemical structure and properties
An In-depth Technical Guide to Cotinine-N-oxide for Researchers and Drug Development Professionals
Introduction
Cotinine-N-oxide is a metabolite of nicotine, the primary psychoactive alkaloid in tobacco. While cotinine is the most well-known and abundant nicotine metabolite, a comprehensive understanding of the full metabolic profile, including minor metabolites like Cotinine-N-oxide, is crucial for researchers in toxicology, pharmacology, and drug development. This guide provides a detailed examination of the chemical structure, physicochemical properties, metabolic pathways, analytical methodologies, and biological significance of Cotinine-N-oxide. As a Senior Application Scientist, the following narrative is structured to provide not just technical data, but also the underlying rationale for the experimental and analytical approaches discussed, ensuring a blend of theoretical knowledge and practical insight.
Chemical Identity and Molecular Structure
Cotinine-N-oxide is structurally derived from cotinine through the oxidation of the pyridine nitrogen atom. This transformation results in a distinct molecule with altered polarity and chemical reactivity compared to its precursors, nicotine and cotinine.
The definitive structure features a lactam on the pyrrolidinone ring and an N-oxide on the pyridine ring. It is classified as a member of the pyrrolidin-2-ones and pyridine N-oxides.[1]
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IUPAC Name: (5S)-1-methyl-5-(1-oxidopyridin-1-ium-3-yl)pyrrolidin-2-one[1]
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CAS Number: 36508-80-2[2][]
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Canonical SMILES: CN1C2=C[O-][1]
It is critical to distinguish Cotinine-N-oxide from Nicotine-N-oxide . The latter is a direct metabolite of nicotine where the pyrrolidine nitrogen is oxidized, has the molecular formula C₁₀H₁₄N₂O, and is formed primarily by the enzyme flavin-containing monooxygenase 3 (FMO3).[4] Cotinine-N-oxide, the subject of this guide, is a downstream metabolite of cotinine.
Physicochemical Properties
The addition of the N-oxide functional group significantly impacts the molecule's physical properties, particularly its polarity and solubility. These characteristics are fundamental to designing effective extraction protocols and chromatographic methods.
| Property | Value | Source |
| Molecular Weight | 192.21 g/mol | [1][2] |
| Appearance | White to Pale Yellow Solid | [2] |
| Melting Point | 116-118 °C | [2] |
| Solubility | Slightly soluble in Chloroform and Methanol | [2] |
| Polar Surface Area | 49.0 Ų (Predicted) | |
| LogP | -0.8 (Predicted) |
The high polarity, evidenced by the predicted low LogP value, indicates that Cotinine-N-oxide is significantly more water-soluble than nicotine or cotinine. This property necessitates specific considerations for its analysis, such as the use of hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography with polar endcapping.
Metabolic Formation and Biological Significance
Cotinine-N-oxide is a minor urinary metabolite of nicotine, accounting for approximately 2% to 5% of the total nicotine metabolites found in smokers' urine.[5] Its formation follows the primary metabolic conversion of nicotine to cotinine.
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Nicotine to Cotinine: The vast majority (70-80%) of nicotine is metabolized to cotinine.[6] This two-step process is initiated by cytochrome P450 2A6 (CYP2A6), which forms a nicotine-Δ1'(5')-iminium ion intermediate, subsequently converted to cotinine by aldehyde oxidase.
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Cotinine to Cotinine-N-oxide: Cotinine is then further metabolized. The N-oxidation of the pyridine ring to form Cotinine-N-oxide is catalyzed by a cytochrome P450 enzyme.[5]
The pathway can be visualized as follows:
As a urinary metabolite, Cotinine-N-oxide serves as a specific biomarker for nicotine exposure.[1][5] Its quantification, alongside other metabolites, contributes to the "Total Nicotine Equivalents" (TNE), providing a comprehensive measure of nicotine dose and metabolic activity in an individual.[5]
Analytical Methodologies
The detection and quantification of Cotinine-N-oxide in biological matrices like urine or plasma present an analytical challenge due to its high polarity and relatively low concentration. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive technique for this application.[7]
Core Principle: The Self-Validating System
A robust analytical method must be a self-validating system. For trace-level quantification of metabolites, this is achieved by using a stable isotope-labeled internal standard (SIL-IS), such as Cotinine-N-oxide-d₃. The SIL-IS is chemically identical to the analyte but mass-shifted. It is added at the very beginning of sample preparation to account for any analyte loss during extraction, and it corrects for matrix effects during ionization. The final quantification is based on the ratio of the analyte signal to the SIL-IS signal, ensuring accuracy and precision.
Experimental Protocol: LC-Orbitrap-MS/MS Analysis of Cotinine-N-oxide in Urine
This protocol is adapted from established methods for nicotine metabolite analysis.[7]
1. Sample Preparation (Solid-Phase Extraction - SPE):
- To 1 mL of urine, add 50 µL of the internal standard working solution (containing Cotinine-N-oxide-d₃).
- Vortex the sample for 30 seconds.
- Condition a mixed-mode SPE cartridge with 2 mL of methanol followed by 2 mL of water.
- Load the urine sample onto the SPE cartridge.
- Wash the cartridge with 2 mL of water, followed by 2 mL of methanol to remove interferences.
- Elute the analyte and internal standard with 2 mL of 5% ammonium hydroxide in methanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
- Chromatography System: High-performance liquid chromatography (HPLC) system.
- Column: A HILIC column is ideal for retaining the polar Cotinine-N-oxide.
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: Start with a high percentage of organic phase (e.g., 95% B) and gradually increase the aqueous phase to elute the analyte.
- Mass Spectrometer: A high-resolution mass spectrometer such as an Orbitrap or a triple quadrupole instrument.
- Ionization Mode: Heated Electrospray Ionization (HESI), positive ion mode.
- Detection Mode: Parallel Reaction Monitoring (PRM) or Selected Reaction Monitoring (SRM).
- Mass Transitions:
- Cotinine-N-oxide: Monitor the transition of the precursor ion [M+H]⁺ m/z 193 to a specific product ion, such as m/z 98.[5]
- Cotinine-N-oxide-d₃ (IS): Monitor the corresponding mass-shifted transition (e.g., m/z 196 → 101).
The workflow for this analysis is summarized in the diagram below.
Considerations for Gas Chromatography (GC)
Direct analysis of N-oxides by GC is challenging due to their low volatility and thermal lability.[8] While not the preferred method for Cotinine-N-oxide, researchers should be aware of derivatization strategies. For the related compound Nicotine-N-oxide, a method involving thermal rearrangement to a more stable and volatile oxazine derivative has been successfully developed for GC analysis.[8][9] This principle of converting a problematic functional group into a more GC-amenable structure is a cornerstone of advanced GC-based analytical chemistry.
Toxicology and Biological Activity
The biological activity of Cotinine-N-oxide is not as extensively studied as that of nicotine or cotinine. It is generally considered a detoxification product destined for excretion. However, all metabolites of pharmacologically active compounds warrant investigation. One supplier notes it as a carcinogen, though this requires further substantiation from primary toxicological studies.[2] Its role, if any, in the neuropharmacological effects of tobacco use remains an area for future research.
Conclusion
Cotinine-N-oxide is a structurally unique, minor metabolite of nicotine that serves as a valuable biomarker for comprehensive tobacco exposure assessment. Its high polarity presents distinct analytical challenges that are best overcome by modern LC-MS/MS techniques employing hydrophilic interaction chromatography and stable isotope dilution for robust quantification. Understanding the chemistry and analytical behavior of this and other minor metabolites is essential for drug development professionals and researchers seeking to build a complete picture of nicotine's fate in the human body and its toxicological implications.
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